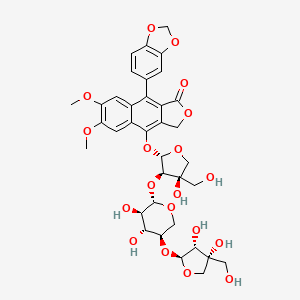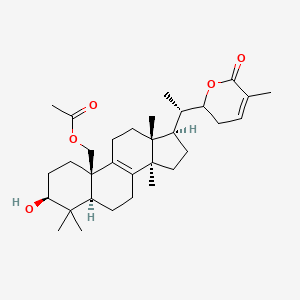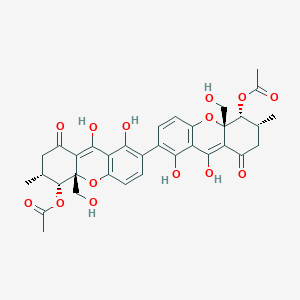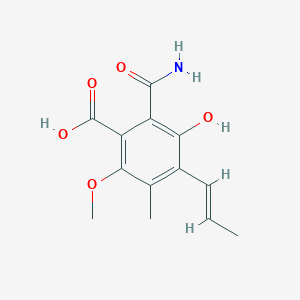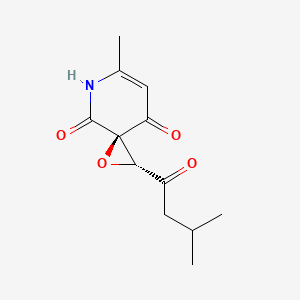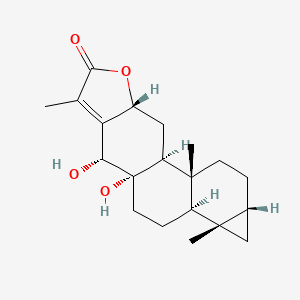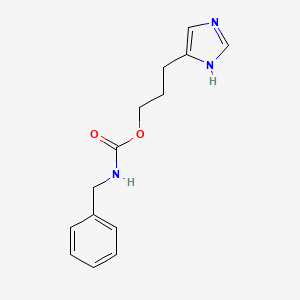
Kotomolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kotomolide A is a natural product found in Cinnamomum kotoense with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Effects in Breast Cancer Cells
Kotomolide A (KTA) has demonstrated significant anticancer effects, particularly in human breast cancer cells. KTA induces cell death by triggering mitochondrial and death receptor 5 (DR5) apoptotic pathways. It does not act on the Fas receptor. The compound causes G2/M phase arrest in cancer cells, linked with increased p21/WAF1 levels and decreased cyclin A, cyclin B1, cdc2, and cdc25C levels. This process is dependent on reactive oxygen species (ROS) generation and JNK activation. Importantly, KTA's anticancer effects were selective, showing no toxicity in normal mammary epithelial cells (Kuo et al., 2008).
Effects on Human Non-Small Cell Lung Cancer Cells
In human non-small cell lung cancer cells, KTA caused significant inhibition of cell growth by inducing G2/M phase arrest and apoptosis. This process involved the activation of ataxia telangiectasia-mutated (ATM) and phosphorylation of p53 at Serine15, leading to increased p53 stability. KTA's impact on the cell cycle was also associated with changes in cyclinB1, cyclinA, Cdc2, Cdc25C, and Chk2. The mitochondrial apoptotic pathway was indicated by changes in Bax/Bcl-2 ratios, mitochondrial membrane potential loss, and caspase-9 activation (Chen et al., 2008).
Cytotoxic Constituents from Cinnamomum Kotoense
Research on the leaves of Cinnamomum kotoense, which contains kotomolide A, found that it induced significant cell death in the human HeLa cell line. This process involved increased intracellular H2O2/peroxide and nitric oxide (NO), reduction in mitochondrial transmembrane potential, activation of caspase 3/7, and up-regulation of p53 expression. The cell death induced by kotomolide A was closely associated with apoptotic DNA damage (Chen et al., 2006).
Eigenschaften
Produktname |
Kotomolide A |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
(3Z,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9-/t12-/m1/s1 |
InChI-Schlüssel |
GTRPOAYDIMUHJJ-UCQJPZFISA-N |
Isomerische SMILES |
CCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Kanonische SMILES |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyme |
isokotomolide A kotomolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




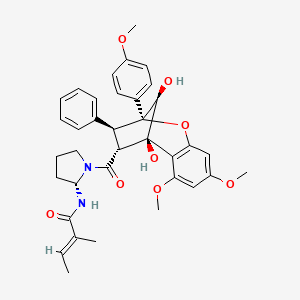
![3-Cyclopentene-1,2-dimethanol,5-(6-amino-9H-purin-9-yl)-, [1S-(1a,2b,5b)]-(9CI)](/img/structure/B1248298.png)
